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Compound of Interest

Compound Name: MRS2768 tetrasodium salt

Cat. No.: B14104771 Get Quote

For researchers, scientists, and drug development professionals, MRS2768 tetrasodium salt
is a valuable pharmacological tool for investigating the P2Y2 purinergic receptor. This guide

provides an in-depth overview of its chemical properties, mechanism of action, and key

experimental findings, presented with the technical detail required for advanced research

applications.

MRS2768 tetrasodium salt is a selective and moderately potent agonist for the P2Y2

receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.

[1][2][3][4][5][6][7] Its chemical designation is Uridine-5'-tetraphosphate δ-phenyl ester

tetrasodium salt.[1][2] The stability of MRS2768 is enhanced by the terminal δ-phosphate being

blocked as a phosphoester, rendering it resistant to cleavage by ectonucleoside triphosphate

diphosphohydrolase-1 (E-NTPDase1)/CD39. This increased stability makes it a reliable tool for

in vitro and in vivo studies.

Core Properties and Specifications
A summary of the key chemical and pharmacological properties of MRS2768 tetrasodium salt
is provided below.
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Property Value Reference

Chemical Name
Uridine-5'-tetraphosphate δ-

phenyl ester tetrasodium salt
[1][2]

Molecular Formula C15H16N2Na4O18P4 [2][4]

Molecular Weight 728.14 g/mol [1][2][4]

Purity ≥98% (HPLC) [1][2]

CAS Number 2567869-47-8 [2][4]

Primary Target P2Y2 Receptor Agonist [1][2][3][4][5][6][7][8]

EC50 (P2Y2 Receptor) 1.89 μM [1][2][6]

EC50 (PANC-1 cell

proliferation)
0.8 ± 1.7 μM [3][4]

Solubility Soluble in water [2][6]

Storage Store at -80°C [2][6]

Mechanism of Action and Signaling Pathway
MRS2768 selectively binds to and activates the P2Y2 receptor, which is coupled to the Gq/11

family of G proteins. This activation initiates a downstream signaling cascade through

phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two

secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds

to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium

(Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG collectively

activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets,

leading to diverse cellular responses.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23828651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10717015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10717015/
https://pubmed.ncbi.nlm.nih.gov/22249129/
https://pubmed.ncbi.nlm.nih.gov/23828651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10717015/
https://pubmed.ncbi.nlm.nih.gov/22249129/
https://pubmed.ncbi.nlm.nih.gov/23828651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10717015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10717015/
https://pubmed.ncbi.nlm.nih.gov/22249129/
https://pubmed.ncbi.nlm.nih.gov/23828651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10717015/
https://www.jcancer.org/v12p3033.htm
https://pubmed.ncbi.nlm.nih.gov/22249129/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.00341/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5053759/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2486345/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3889391/
https://pubmed.ncbi.nlm.nih.gov/23828651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10717015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5053759/
https://www.jcancer.org/v12p3033.htm
https://pubmed.ncbi.nlm.nih.gov/22249129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10717015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5053759/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10717015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5053759/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14104771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytosol

MRS2768 P2Y2 Receptor
activates

Gq/11
activates Phospholipase C

(PLC)
activates

PIP2
hydrolyzes

IP3

DAG

Endoplasmic
Reticulum

binds to receptor on

Protein Kinase C
(PKC)

activates

Ca2+releases activates

Downstream
Cellular Responses

phosphorylates targets leading to

Click to download full resolution via product page

P2Y2 Receptor Signaling Pathway

Key Experimental Findings and Protocols
MRS2768 has been utilized in a range of studies to elucidate the physiological and

pathophysiological roles of the P2Y2 receptor. Below are summaries of key findings and

detailed experimental protocols.

Cardioprotective Effects
In a mouse model of myocardial infarction, pretreatment with MRS2768 was shown to protect

cardiomyocytes and heart tissue from ischemic damage and reduce circulating levels of TNF-α.

[1][2]

Animal Model: Male wild-type C57BL mice.

Procedure:

Mice are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to

induce myocardial infarction (MI).

MRS2768 is administered intravenously at a dose of 4.44 μg/kg, one hour before the MI

procedure.
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A sham group undergoes the same surgical procedure without LAD ligation. A control MI

group receives a vehicle injection.

24 hours post-MI, cardiac function is assessed by echocardiography, and infarct size is

determined.

Infarct Size Measurement:

Hearts are excised and stained with triphenyltetrazolium chloride (TTC).

Viable tissue stains red, while the infarcted area remains pale.

The infarct size is expressed as a percentage of the total left ventricular area.

Results: Pretreatment with MRS2768 significantly reduced the infarct size compared to the

untreated MI group.

Cell Culture: Primary cultures of neonatal rat cardiomyocytes are used.

Procedure:

Cardiomyocytes are incubated with MRS2768 (10 μM or 50 μM) for 1 hour prior to

inducing hypoxia.

Hypoxia is induced for 120 minutes.

Cell injury is assessed by measuring lactate dehydrogenase (LDH) release into the culture

medium and by propidium iodide (PI) staining to identify dead cells.

Results: MRS2768 pretreatment significantly reduced LDH release and the number of PI-

positive cells, indicating protection against hypoxia-induced cell death. This protective effect

was inhibited by the P2Y2 receptor antagonist AR-C118925.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14104771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo: Myocardial Infarction In Vitro: Cardiomyocyte Hypoxia

Administer MRS2768 (i.v.)
to C57BL mice

Induce Myocardial Infarction
(LAD ligation)

Assess Cardiac Function &
Infarct Size (24h post-MI)

Pre-incubate Cardiomyocytes
with MRS2768

Induce Hypoxia

Measure LDH Release &
Propidium Iodide Staining

Click to download full resolution via product page

Cardioprotection Experimental Workflow

Regulation of Pancreatic Cell Proliferation
MRS2768 has been shown to stimulate the proliferation of human pancreatic ductal

adenocarcinoma (PANC-1) cells.

Cell Culture: Human pancreatic cancer PANC-1 cells are cultured in appropriate media.

Procedure:

PANC-1 cells are seeded in 96-well plates.

Cells are treated with varying concentrations of MRS2768 (e.g., 0.01 μM to 10 mM) for 24

hours.

Cell proliferation is measured using a Cell Counting Kit-8 (CCK-8) assay.

CCK-8 Assay Principle: The assay utilizes a tetrazolium salt that is reduced by cellular

dehydrogenases to produce a colored formazan product. The amount of formazan is directly

proportional to the number of viable cells.
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Results: MRS2768 significantly increased the proliferation of PANC-1 cells in a dose-

dependent manner.

Modulation of Intestinal Ion Transport
Studies using Caco-2 cell monolayers, a model for the intestinal epithelium, have demonstrated

that P2Y2 receptor activation by MRS2768 can suppress Mg2+ transport and stimulate HCO3-

secretion.

Cell Culture: Caco-2 cells are cultured on permeable supports to form a polarized monolayer.

Ussing Chamber Setup:

The Caco-2 monolayer is mounted in an Ussing chamber, which separates the apical and

basolateral compartments.

The transepithelial electrical resistance (TEER) is monitored to ensure monolayer integrity.

Mg2+ Transport Measurement:

MRS2768 (10 μM) is added to the apical side.

Samples are collected from the basolateral side at various time points to measure the flux

of Mg2+.

HCO3- Secretion Measurement:

The rate of apical HCO3- secretion is measured after the addition of MRS2768.

Results: Activation of the P2Y2 receptor by MRS2768 suppressed Mg2+ transport across the

Caco-2 monolayer, an effect that was linked to the stimulation of apical HCO3- secretion via

the Gq-PLC-IP3-Ca2+ signaling pathway.

This technical guide provides a comprehensive overview of MRS2768 tetrasodium salt for

research professionals. Its selectivity and stability make it an invaluable tool for investigating

the diverse roles of the P2Y2 receptor in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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